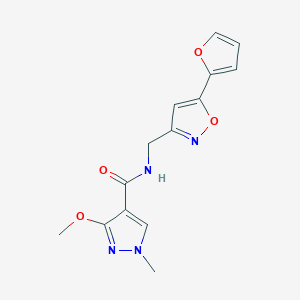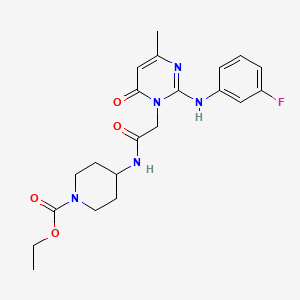
Ebelactone A, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebelactone A, methyl ester is a derivative of Ebelactone A, a naturally occurring β-lactone produced by the actinomycete Streptomyces aburaviensis. This compound is known for its potent inhibitory effects on esterases, lipases, and other enzymes, making it a valuable tool in biochemical research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ebelactone A, methyl ester typically involves the esterification of Ebelactone A. One common method includes the reaction of Ebelactone A with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation of Streptomyces aburaviensis, followed by extraction and purification of Ebelactone A. The purified Ebelactone A is then subjected to esterification to produce the methyl ester .
化学反応の分析
Types of Reactions: Ebelactone A, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Ebelactone A, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactone chemistry and enzyme inhibition mechanisms.
Biology: Investigated for its inhibitory effects on esterases and lipases, which are crucial in various biological processes.
Medicine: Potential therapeutic applications due to its ability to inhibit enzymes involved in disease pathways.
Industry: Utilized in the development of enzyme inhibitors for agricultural and pharmaceutical industries.
作用機序
Ebelactone A, methyl ester exerts its effects by inhibiting the activity of esterases and lipases. The β-lactone ring of the compound interacts with the active site of these enzymes, forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its substrate .
類似化合物との比較
Ebelactone B: Another β-lactone produced by Streptomyces aburaviensis, with similar inhibitory effects on esterases and lipases.
Hymeglusin: A β-lactone that inhibits HMG-CoA synthase, an enzyme involved in the mevalonate pathway.
Lipstatin: A β-lactone that inhibits pancreatic lipase and is used clinically as Orlistat for the treatment of obesity.
Uniqueness: Ebelactone A, methyl ester is unique due to its specific inhibitory effects on a broad range of esterases and lipases, making it a versatile tool in biochemical research. Its methyl ester derivative enhances its solubility and stability, facilitating its use in various experimental conditions .
特性
IUPAC Name |
methyl (E)-3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotetradec-6-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O5/c1-9-13(3)18(22)16(6)19(23)14(4)10-12(2)11-15(5)20(24)17(7)21(25)26-8/h10,13-18,20,22,24H,9,11H2,1-8H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZXATJGSIDQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C(C(C)C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C(C(C)C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4'-(2,2-DIPHENYLACETAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2666609.png)

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)

![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)
![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)
![4-cyclobutyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2666622.png)

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)


![N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2666629.png)


